
methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
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Overview
Description
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride (CAS 1394041-21-4) is a carbamate derivative of 1,2,3,4-tetrahydroisoquinoline, a heterocyclic scaffold of pharmacological interest due to its structural resemblance to natural alkaloids. Key properties include:
- Molecular weight: 242.70 g/mol
- Storage: Requires storage under inert atmosphere at 2–8°C .
- Safety: Classified with specific GHS hazard statements (e.g., H302, H315) indicating risks of toxicity and irritation .
The compound’s hydrochloride salt enhances solubility, making it suitable for pharmaceutical research. Below, it is compared to structurally and functionally related carbamates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including neuroprotective effects.
Mechanism of Action
The mechanism of action of methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs within the Tetrahydroisoquinoline Class
tert-Butyl N-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
- Key features :
- Substituents: tert-butyl carbamate group, chlorine at position 5.
- Impact :
- Chlorine enhances electronegativity, influencing binding interactions in biological systems .
7,7'-Bis(trifluoromethyl)-1,2,3,4-tetrahydro-3,4'-biisoquinoline
- Key features: Substituents: Two trifluoromethyl (CF₃) groups on a biisoquinoline scaffold. Impact:
- CF₃ groups are strongly electron-withdrawing, enhancing chemical stability and altering pharmacokinetic properties.
- Synthesized via a cascade reaction with 40.5% yield, suggesting moderate efficiency under acidic conditions (TFA/DCM) .
Functional Analogs: Carbamates in Pharmaceuticals and Pesticides
Thiazol-5-ylmethyl Carbamates
- Example: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.
- Key features :
- Contrast : The target compound’s simpler structure lacks such complexity, favoring applications where minimal steric hindrance is advantageous.
Trimethacarb (Pesticide Carbamate)
- Key features: Substituents: Trimethylphenyl group. Application: Broad-spectrum insecticide. Contrast: Unlike the tetrahydroisoquinoline-based target compound, trimethacarb’s aromatic system prioritizes acetylcholinesterase inhibition in pests .
Comparative Data Table
*Molecular weight calculated based on trimethylphenyl methylcarbamate formula (C₁₁H₁₅NO₂).
Key Findings and Implications
Structural Modifications :
- Electron-withdrawing groups (e.g., CF₃) : Enhance stability but may reduce bioavailability due to increased lipophilicity .
- Steric bulk (e.g., tert-butyl) : Protects the carbamate group from enzymatic degradation, extending half-life .
Pharmacological vs. Pesticidal Applications: Tetrahydroisoquinoline derivatives (e.g., target compound) are prioritized in drug discovery for CNS targets. Pesticidal carbamates (e.g., trimethacarb) focus on acetylcholinesterase inhibition, requiring distinct substituents .
Synthesis Efficiency: The biisoquinoline derivative’s moderate yield (40.5%) highlights challenges in complex scaffold synthesis, whereas simpler carbamates like the target compound may offer scalability advantages .
Biological Activity
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate (MTHQ) is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article examines the biological activity of MTHQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
MTHQ features a methyl carbamate functional group attached to the nitrogen atom of a tetrahydroisoquinoline structure. The compound's unique configuration contributes to its biological activity by influencing solubility and interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₃O₂ |
Molecular Weight | 219.24 g/mol |
Solubility | Soluble in water (as hydrochloride) |
Structural Class | Tetrahydroisoquinoline derivative |
The biological activity of MTHQ is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in neurotransmitter metabolism, particularly through modulation of cholinergic signaling pathways. For instance, similar compounds have been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic transmission.
Structure-Activity Relationships (SAR)
The SAR analysis of MTHQ and related compounds indicates that modifications to the tetrahydroisoquinoline core significantly affect their biological potency and selectivity. For example:
- Substituents at the 5-position : Various substituents enhance inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis.
- Lipophilicity : Increased lipophilicity generally correlates with improved potency against microbial targets such as Mycobacterium tuberculosis (M. tb) due to enhanced membrane permeability .
Biological Activities
MTHQ and its analogs have demonstrated a range of biological activities:
- Neuroprotective Effects : Compounds similar to MTHQ have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases. These effects are often linked to the modulation of neurotransmitter systems.
- Antimicrobial Activity : Research has shown that THIQ derivatives exhibit inhibitory effects against M. tb, with certain structural modifications enhancing their efficacy . The minimum inhibitory concentrations (MICs) for selected compounds were recorded, highlighting their potential as anti-tubercular agents.
- Inhibition of Enzymatic Activity : Similar compounds have been reported as effective inhibitors of PNMT, showcasing their potential role in managing conditions related to catecholamine dysregulation .
Case Studies
Several studies have explored the pharmacological potential of MTHQ:
- A study on 5,8-disubstituted tetrahydroisoquinolines revealed that modifications at these positions led to significant improvements in anti-tubercular activity and selectivity profiles against M. tb ATP synthase .
- Research focusing on the inhibition patterns of THIQ derivatives indicated that specific structural features could enhance selectivity for target enzymes while maintaining potency .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)13-10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3,(H,13,14) |
InChI Key |
FAURJKZTWDABDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
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